molecular formula C18H14N2O5 B5813490 methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate CAS No. 6020-93-5

methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B5813490
CAS No.: 6020-93-5
M. Wt: 338.3 g/mol
InChI Key: TUEBQOIPJJUIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methyl ester group at the indole-3-carboxylate position and a 4-methyl-3-nitrobenzoyl group attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or esters.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.

    Indole-3-carboxylate derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

Methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate is unique due to the combination of the indole core with the 4-methyl-3-nitrobenzoyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-(4-methyl-3-nitrobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-11-7-8-12(9-16(11)20(23)24)17(21)19-10-14(18(22)25-2)13-5-3-4-6-15(13)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBQOIPJJUIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358136
Record name Methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6020-93-5
Record name Methyl 1-(4-methyl-3-nitrobenzoyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.